molecular formula C10H9F4NO3 B2641336 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine CAS No. 1703955-84-3

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B2641336
CAS No.: 1703955-84-3
M. Wt: 267.18
InChI Key: ADECALOIHLLEMM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Scientific Research Applications

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine has several applications in scientific research:

Safety and Hazards

As with any chemical compound, handling “5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine” would require appropriate safety measures. This could include avoiding contact with skin and eyes, and not breathing in any dust from the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing reagent is used to replace a hydrogen atom on the aromatic ring. This can be achieved using reagents such as trifluoromethoxybenzene and fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and biological properties. These features can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

(2S)-2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADECALOIHLLEMM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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